(3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol
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Overview
Description
(3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H6BrFN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of amino, bromo, and fluoro substituents on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination and fluorination of pyridine, followed by the introduction of the amino group and the methanol moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromo and fluoro groups to other functional groups.
Substitution: The amino, bromo, and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of amino, bromo, and fluoro groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-5-fluoropyridin-2-yl)methanol
- (6-Bromo-3-fluoropyridin-2-yl)methanol
- (6-Bromo-2-fluoropyridin-3-yl)methanol
Uniqueness
(3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol is unique due to the presence of the amino group in addition to the bromo and fluoro substituents. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H6BrFN2O |
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Molecular Weight |
221.03 g/mol |
IUPAC Name |
(3-amino-6-bromo-5-fluoropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H6BrFN2O/c7-6-3(8)1-4(9)5(2-11)10-6/h1,11H,2,9H2 |
InChI Key |
DQPBKKKTRZZQQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1F)Br)CO)N |
Origin of Product |
United States |
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